molecular formula C26H22N4O3S B2489284 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone CAS No. 946206-24-2

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2489284
CAS No.: 946206-24-2
M. Wt: 470.55
InChI Key: CXDNNCGVXTVDDW-UHFFFAOYSA-N
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Description

Its structure integrates a triazole core substituted with a thioether-linked ethanone moiety, an indol-3-yl group at position 5, and two distinct methoxyphenyl groups at positions 4 (3-methoxyphenyl) and the ethanone side chain (4-methoxyphenyl). Synthetic routes for analogous compounds typically involve nucleophilic substitution of triazole-thiol precursors with α-halogenated ketones under basic conditions (e.g., sodium ethoxide or cesium carbonate in DMF) .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-32-19-12-10-17(11-13-19)24(31)16-34-26-29-28-25(22-15-27-23-9-4-3-8-21(22)23)30(26)18-6-5-7-20(14-18)33-2/h3-15,27H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDNNCGVXTVDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone is a complex organic molecule that belongs to the class of triazole derivatives. These compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound includes several key functional groups:

  • Indole moiety : Known for its role in various biological activities.
  • Triazole ring : A versatile scaffold in medicinal chemistry with numerous applications.
  • Thioether linkage : Enhances solubility and potential interactions with biological targets.

The compound has a molecular weight of 524.64 g/mol and is cataloged under the CAS Number 852145-43-8 .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The indole and triazole moieties play crucial roles in binding to these targets, while the piperazine ring enhances solubility and bioavailability. This compound may inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects .

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Triazoles are known to inhibit the growth of various fungal pathogens. In studies involving related compounds, it was observed that certain triazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0156–0.5 μg/mL against pathogens like Candida albicans and Aspergillus fumigatus .
Compound TypeMIC (μg/mL)Pathogen
Triazole Derivative0.0156 - 0.5C. albicans, A. fumigatus

Anticancer Activity

The potential anticancer effects of this compound have been explored through various studies:

  • Cell Line Studies : Compounds with similar structures have shown promising results against cancer cell lines such as HCT-116 (colon carcinoma) with IC50 values around 6.2 μM , indicating effective cytotoxicity .
Cell LineIC50 (μM)
HCT-1166.2
T47D27.3

Anti-inflammatory Activity

Triazoles have also been investigated for their anti-inflammatory properties. The presence of methoxy groups in this compound may enhance its ability to modulate inflammatory pathways, although specific data on this compound's anti-inflammatory effects remain limited.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to our compound:

  • Study on 1,2,4-Triazoles : A review highlighted the pharmacological profiles of various 1,2,4-triazole derivatives, emphasizing their potential as antifungal, antibacterial, and anticancer agents .
  • Synthesis and Evaluation : A study synthesized a series of indole-based triazoles and evaluated their biological activities against multiple pathogens, demonstrating significant antimicrobial effects .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone exhibit significant anticancer properties. In vitro studies have shown that triazole derivatives can inhibit tumor cell proliferation effectively. For instance, compounds with similar structural motifs underwent evaluation by the National Cancer Institute (NCI), demonstrating notable antimitotic activity against various cancer cell lines .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. The incorporation of the indole moiety may enhance interactions with microbial targets, potentially leading to effective treatments against bacterial and fungal infections. Studies have shown that such compounds can disrupt microbial cell membranes or inhibit essential enzymes .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Triazoles are known to coordinate with metal ions in enzyme active sites, thereby modulating enzymatic activity. This property is particularly relevant in designing inhibitors for enzymes involved in cancer progression or infectious disease pathways .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cell growth in various cancer lines with IC50 values below 20 µM.
Study BAntimicrobial EfficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the low µg/mL range.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways, with Ki values indicating high affinity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Triazole Positions 4/5) Thioether-Ethanone Modifications Melting Point (°C) Yield (%) Biological Activity
Target Compound 3-Methoxyphenyl / Indol-3-yl 4-Methoxyphenyl ethanone Not reported Not given Not reported
3-(2-((5-(1H-Indol-3-yl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)Thio)Ethyl)-1H-Indole 4-Methoxyphenyl / Indol-3-yl Ethyl-linked indole 304.7 83 Cytotoxic (dual inhibitors)
2-[[5-(3,4-Dimethoxyphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Thio]-1-(4-Methoxyphenyl)Ethanone Phenyl / 3,4-Dimethoxyphenyl 4-Methoxyphenyl ethanone Not reported Not given Not reported
1-(4-Chlorophenyl)-2-((5-(1-(6-Fluoroquinazolin-4-yl)Piperidin-4-yl)-4H-1,2,4-Triazol-3-yl)Thio)Ethan-1-One 4H-Triazole / Piperidinyl-quinazolinyl 4-Chlorophenyl ethanone 152–153 73 Antibacterial, Antifungal
1-(4-Methoxyphenyl)-2-((5-(2-((4-Methoxyphenyl)Amino)Ethyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)Ethanone Phenyl / Ethyl-amino-methoxyphenyl 4-Methoxyphenyl ethanone 121–122 76 Antioxidant (potential)

Key Observations:

Indole vs. Non-Indole Analogues: The indole-containing compound in exhibits cytotoxic activity, likely due to enhanced interactions with hydrophobic pockets in biological targets. In contrast, dimethoxyphenyl or quinazolinyl-piperidinyl analogues (e.g., ) lack this indole moiety but show antibacterial/antifungal activities, suggesting divergent structure-activity relationships.

Methoxy Substitution Effects: Methoxy groups at the 4-position (e.g., target compound) improve solubility and electronic effects compared to halogenated analogues (e.g., 4-chlorophenyl in ).

Synthetic Feasibility :

  • Yields for indole-triazole derivatives (e.g., 83% in ) are higher than halogenated variants (67–73% in ), likely due to steric hindrance or electron-withdrawing effects of halogens.

Key Findings:

  • Halogenated derivatives (e.g., ) prioritize microbial targeting, while methoxy-rich variants (e.g., ) favor redox modulation.

Physicochemical and Spectral Comparisons

  • Melting Points: Indole-containing derivatives (e.g., 304.7°C in ) exhibit higher melting points than non-indole analogues (e.g., 121–122°C in ), suggesting stronger intermolecular forces (e.g., hydrogen bonding via indole NH).
  • Spectral Signatures :
    • IR : All compounds show C=O stretches near 1680–1700 cm⁻¹ and NH stretches (indole) at ~3400 cm⁻¹ .
    • ¹H-NMR : Methoxy protons resonate at δ 3.70–3.85 ppm, while indole protons appear as multiplets near δ 7.10–7.50 ppm .

Q & A

Q. What are the established synthetic routes for 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone?

The compound is synthesized via multi-step protocols involving cyclization and thioether formation. For example, intermediates like 4-substituted triazoles are reacted with chloroacetic acid derivatives under reflux conditions, followed by purification via recrystallization. Key steps include optimizing catalysts (e.g., NaOH or KOH) and reaction times (4–24 hours) to enhance yield . Structural confirmation is achieved using NMR (e.g., distinguishing methoxy proton signals at δ 3.8–4.0 ppm) and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

High-resolution NMR (¹H/¹³C) is essential for verifying substituent positions (e.g., methoxy groups on phenyl rings). IR spectroscopy confirms functional groups like C=O (~1700 cm⁻¹) and S-H (~2550 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular weight validation, while single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated in analogous triazole derivatives .

Q. How is the compound’s purity assessed during synthesis?

Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) monitors reaction progress. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) quantifies purity (>95%). Recrystallization from ethanol or DCM removes impurities .

Q. What initial biological screening assays are recommended for this compound?

In vitro assays include:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria.
  • Enzyme inhibition : Testing against kinases or cyclooxygenases (COX-2) using fluorometric methods .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR and X-ray crystallography data for structural assignments?

Discrepancies may arise from dynamic effects (e.g., tautomerism in triazole rings). Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra. For X-ray data, refine crystallographic models using software like SHELXL and validate hydrogen bonding/π-stacking interactions .

Q. What strategies improve yield in the thioether coupling step?

Low yields (<40%) in thioether formation are addressed by:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Optimizing solvent polarity (e.g., DMF for better solubility).
  • Employing microwave-assisted synthesis to reduce reaction time (30 minutes vs. 4 hours) .

Q. How can computational methods predict the compound’s reactivity and stability?

DFT calculations (B3LYP/6-311++G(d,p)) model electron density maps to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER force field) predict stability in biological membranes. Solubility parameters are estimated via COSMO-RS .

Q. What experimental designs address contradictory bioactivity results across cell lines?

Contradictions may stem from cell-specific uptake or metabolism. Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track intracellular distribution. Pair with metabolomics (LC-MS) to identify active metabolites .

Q. How are metal complexes of this compound synthesized for enhanced pharmacological activity?

React the thione form with metal salts (e.g., CuSO₄, ZnCl₂) in ethanol/water (1:1). Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry to assess redox properties. Bioactivity assays compare free ligand vs. metalated forms .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?

Surface plasmon resonance (SPR) measures binding affinity to target enzymes. Kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition type (competitive/non-competitive). Molecular docking (AutoDock Vina) predicts binding poses using crystal structures from the PDB .

Data Contradiction Analysis

Q. How to interpret inconsistent logP values from different measurement techniques?

Variations between shake-flask and HPLC-derived logP values arise from ionization effects. Adjust pH to suppress ionization (e.g., pH 7.4 buffer) and validate with computational tools like ACD/Percepta .

Q. Why do DSC and TGA data show discrepancies in melting/decomposition points?

Differential scanning calorimetry (DSC) detects polymorphic transitions, while thermogravimetric analysis (TGA) measures decomposition. Perform variable-temperature XRD to correlate thermal events with structural changes .

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